N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a pyridin-3-ylamino group at the 2-position and a phenyl ring at the 4-position. The phenyl ring is further functionalized with a cyclohex-3-enecarboxamide moiety.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-20(16-5-2-1-3-6-16)23-17-10-8-15(9-11-17)19-14-27-21(25-19)24-18-7-4-12-22-13-18/h1-2,4,7-14,16H,3,5-6H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPFPVLAPAXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole-pyridine intermediate with cyclohex-3-enecarboxylic acid chloride under basic conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity through hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound shares structural similarities with derivatives reported in the literature and patents, particularly those incorporating thiazole, pyridine, and carboxamide/urea groups. Below is a detailed comparison:
Key Observations:
- Thiazole vs. Quinoline Cores: The target compound’s thiazole core differs from the quinoline scaffold in the patent compound , which may influence binding affinity and solubility.
- Substituent Diversity : The target lacks the urea group present in compounds 10d and 10f , replacing it with a cyclohexenecarboxamide. This substitution could reduce polarity and improve membrane permeability.
- Synthetic Yields : While yields for the target compound are unavailable, the high yields (89–93%) of analogs like 10d and 10f suggest feasible scalability for structurally related molecules.
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison
Key Observations:
- Hydrogen Bonding: Fewer hydrogen bond donors in the target may enhance passive diffusion compared to urea-containing analogs .
- Aromaticity : Lower aromatic ring count in the target could mitigate π-π stacking interactions, altering target selectivity.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting with cyclohexene derivatives (e.g., cyclohex-3-enecarboxylic acid) and phenyl-thiazole intermediates. Key steps include:
- Thiazole ring formation : Coupling pyridin-3-amine with a thiazole precursor via Ullmann or Buchwald-Hartwig reactions under palladium catalysis .
- Amide bond formation : Reacting the thiazole-phenyl intermediate with cyclohex-3-enecarboxylic acid chloride in anhydrous DCM or THF, using bases like triethylamine to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 60–80°C for coupling reactions) to enhance yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, cyclohexene double bond at δ 5.6–5.8 ppm) and carbon connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- FTIR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole C=N ~1520 cm⁻¹) .
- HPLC-PDA : Ensures >95% purity post-synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Modifications : Synthesize analogs with variations in the cyclohexene ring (e.g., saturation, substituents) or thiazole-pyridine linkage (e.g., replacing pyridine with quinoline).
- Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values to identify critical substituents. For example, shows trifluoromethyl groups enhance antimicrobial activity, while methoxy groups improve solubility .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR or HER2 .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, notes divergent anticancer results may stem from cell line-specific sensitivity .
- Stability Testing : Assess compound degradation in DMSO or culture media via LC-MS to rule out false negatives .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target engagement (e.g., apoptosis via caspase-3 activation) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For instance, the pyridine-thiazole core may improve blood-brain barrier permeability .
- Metabolic Pathways : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
